molecular formula C9H11ClN2O B6254082 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide CAS No. 1094498-46-0

2-chloro-N-ethyl-N-methylpyridine-4-carboxamide

Cat. No. B6254082
CAS RN: 1094498-46-0
M. Wt: 198.6
InChI Key:
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Description

2-Chloro-N-ethyl-N-methylpyridine-4-carboxamide (2-CEMPC) is an important synthetic intermediate used in the production of various organic compounds. It is an organic compound with a molecular formula of C7H9ClN2O and is a colorless to light yellow solid with a melting point of 135-136°C. 2-CEMPC has been used in organic synthesis for the preparation of various compounds such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of heterocyclic compounds and other compounds with diverse biological activities.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide is not fully understood. However, it is believed that the reaction of 2-chloroacetamide and 4-methylpyridine in the presence of a base results in the formation of a cationic intermediate, which is then attacked by a nucleophile, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide have not been extensively studied. However, it is believed that the compound could potentially have an effect on the activity of certain enzymes and hormones in the body, as well as on the regulation of certain metabolic pathways.

Advantages and Limitations for Lab Experiments

2-chloro-N-ethyl-N-methylpyridine-4-carboxamide has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is relatively stable under normal laboratory conditions. In addition, the compound is relatively non-toxic and is relatively non-volatile. However, the compound is relatively unstable in the presence of strong acids and bases and should be handled with care.

Future Directions

Future research on 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide could focus on the development of new synthetic methods for the production of the compound, as well as the development of new applications for the compound. Additionally, further research could be conducted to investigate the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Finally, further research could be conducted to investigate the environmental impact of the compound and to develop strategies for its safe disposal.

Synthesis Methods

2-chloro-N-ethyl-N-methylpyridine-4-carboxamide is typically synthesized by the reaction of 2-chloroacetamide and 4-methylpyridine in the presence of a base such as sodium carbonate. The reaction is carried out at a temperature of 80-90°C for a period of 8-10 hours. The reaction mixture is then cooled to room temperature and the product is isolated by filtration. The product is then purified by recrystallization from an appropriate solvent.

Scientific Research Applications

2-chloro-N-ethyl-N-methylpyridine-4-carboxamide has been extensively studied for its potential applications in various areas of scientific research. It has been used in the synthesis of heterocyclic compounds with diverse biological activities. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide has been used in the synthesis of polymers and in the production of various organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide involves the reaction of 2-chloronicotinic acid with N-ethyl-N-methylamine followed by the addition of thionyl chloride and then treatment with ammonia.", "Starting Materials": [ "2-chloronicotinic acid", "N-ethyl-N-methylamine", "thionyl chloride", "ammonia" ], "Reaction": [ "2-chloronicotinic acid is reacted with N-ethyl-N-methylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide intermediate.", "The amide intermediate is then treated with thionyl chloride to form the corresponding acid chloride.", "Finally, the acid chloride is treated with ammonia to form the desired product, 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide." ] }

CAS RN

1094498-46-0

Product Name

2-chloro-N-ethyl-N-methylpyridine-4-carboxamide

Molecular Formula

C9H11ClN2O

Molecular Weight

198.6

Purity

95

Origin of Product

United States

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